1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)urea
Description
1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)urea is a urea-based compound featuring a benzodioxole moiety linked via a methyl group to a urea bridge. The urea nitrogen is further connected to a trans-configured cyclohexyl ring (1r,4r) substituted with a 5-fluoropyrimidin-2-yloxy group. This structure combines hydrophobic (benzodioxole, cyclohexyl), hydrogen-bonding (urea), and aromatic heterocyclic (fluoropyrimidine) elements, making it a candidate for pharmacological applications, particularly in targeting enzymes or receptors sensitive to fluorinated pyrimidines .
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-ylmethyl)-3-[4-(5-fluoropyrimidin-2-yl)oxycyclohexyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN4O4/c20-13-9-22-19(23-10-13)28-15-4-2-14(3-5-15)24-18(25)21-8-12-1-6-16-17(7-12)27-11-26-16/h1,6-7,9-10,14-15H,2-5,8,11H2,(H2,21,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFDGDOAAPAUTIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC(=O)NCC2=CC3=C(C=C2)OCO3)OC4=NC=C(C=N4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)urea is a compound of significant interest due to its potential biological activities. This article reviews its biological properties, including mechanisms of action, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 392.44 g/mol. The structure features a benzo[d][1,3]dioxole moiety, which is known for its diverse biological activities.
Research indicates that compounds similar to this compound may interact with various biological targets:
- Anticonvulsant Activity : Related compounds have demonstrated anticonvulsant properties by inhibiting sodium channels (Na v1.1), which is crucial for seizure management. For instance, a study highlighted the efficacy of a benzo[d][1,3]dioxole derivative in protecting against seizures in murine models with an ED50 value of 4.3 mg/kg .
- Cytotoxicity : Some derivatives exhibit cytotoxic effects against cancer cell lines such as HCT-116 and MCF-7. The IC50 values for these compounds were reported to be around 16.19 μM and 17.16 μM respectively, indicating significant potential for therapeutic applications in oncology .
Biological Activity Overview
Case Studies
Case Study 1: Anticonvulsant Efficacy
A study evaluated the anticonvulsant activity of various benzo[d][1,3]dioxole derivatives, including those structurally similar to our compound. The most effective derivative showed a high protective index in the maximal electroshock (MES) model, suggesting that modifications to the dioxole structure can enhance anticonvulsant properties .
Case Study 2: Cytotoxicity Against Cancer Cells
Another investigation focused on the cytotoxic effects of derivatives on human cancer cell lines. Compounds were synthesized and tested for their ability to inhibit cell proliferation. The results indicated that certain modifications could significantly increase cytotoxicity, positioning these compounds as candidates for further drug development .
Research Findings
Recent studies have expanded on the biological activity of compounds related to this compound:
- Sodium Channel Inhibition : Compounds have been shown to selectively inhibit Na v channels, which is a promising avenue for developing new anticonvulsants .
- Cytotoxic Mechanisms : The presence of specific functional groups has been linked to enhanced interaction with cancer cell targets, leading to increased apoptosis rates in treated cells .
Scientific Research Applications
Anticancer Applications
Research indicates that this compound exhibits significant anticancer properties. A study assessed its cytotoxic effects on various cancer cell lines, including HepG2 (liver cancer), HCT116 (colon cancer), and MCF-7 (breast cancer). The results revealed that the compound could induce apoptosis and inhibit cell proliferation through several mechanisms:
- EGFR Inhibition : The compound may inhibit the epidermal growth factor receptor, a critical target in many cancers.
- Cell Cycle Arrest : It affects cell cycle progression, leading to increased apoptosis rates.
- Mitochondrial Pathway Modulation : The compound influences proteins like Bax and Bcl-2, which are pivotal in regulating apoptosis.
| Cell Line | IC50 (µM) | Standard Drug (Doxorubicin) IC50 (µM) |
|---|---|---|
| HepG2 | 2.38 | 7.46 |
| HCT116 | 1.54 | 8.29 |
| MCF7 | 4.52 | 4.56 |
These findings suggest that derivatives of benzo[d][1,3]dioxole could serve as effective alternatives or adjuncts to existing chemotherapeutic agents.
Antimicrobial Activity
In addition to its anticancer properties, preliminary studies suggest that this compound may also possess antimicrobial activity. Its structural features allow it to interact with bacterial enzymes or receptors, potentially inhibiting their function. This is particularly relevant in the context of drug-resistant bacterial strains.
Comparative Studies
The biological activity of this compound can be compared with other structurally similar compounds to highlight unique pharmacological profiles:
| Compound Name | Structural Features | Activity Profile |
|---|---|---|
| 1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-(pyridin-3-ylmethyl)urea | Lacks fluoropyrimidine moiety | Different anticancer activity |
| 1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-((5-(thiophen-3-yl)pyridin-3-yl)methyl)urea | Contains thiophene instead of furan | May exhibit distinct pharmacological properties |
Case Studies and Research Findings
A notable case study involved synthesizing related compounds featuring benzo[d][1,3]dioxole derivatives. These compounds were evaluated for their cytotoxic effects using the SRB assay across multiple cancer cell lines. The promising IC50 values indicate their potential as effective therapeutic agents.
Comparison with Similar Compounds
a) Pyrazine vs. Fluoropyrimidine Substituent
- Analog (CAS 2034223-80-6) : Replaces 5-fluoropyrimidine with pyrazin-2-yloxy (C19H22N4O4, MW 370.4). The pyrazine ring introduces additional nitrogen atoms, which may enhance π-π stacking but reduce electronegativity compared to fluorine. This could alter binding affinity in kinase or receptor targets .
b) Furan-Pyridine Hybrid Substituent
- Analog (CAS 2034315-13-2) : Features a 5-(furan-3-yl)pyridin-3-ylmethyl group (C19H17N3O4, MW 351.4). The furan-pyridine hybrid increases aromatic surface area but lacks fluorine’s electron-withdrawing effects. This may reduce metabolic stability or target selectivity compared to the fluoropyrimidine analog .
Heterocyclic Additions to the Urea Backbone
a) Oxadiazole-Pyrazine Hybrid (CAS 1797181-96-4)
- Structure: Incorporates a 1,2,4-oxadiazole ring linked to pyrazine (C22H18N6O4, MW 430.4). However, the larger molecular weight may reduce bioavailability compared to the target compound .
b) Pyrrolidinone-Chlorophenyl Hybrid (CAS 954660-91-4)
- Structure: Contains a 5-oxopyrrolidin-3-ylmethyl group and 2-chlorophenylurea (C19H18ClN3O4, MW 387.8). The chlorophenyl group adds hydrophobicity and electron-withdrawing effects, while the pyrrolidinone may influence conformational flexibility. This analog’s chlorine atom could enhance binding in hydrophobic pockets but increase toxicity risks .
Complex Heterocyclic Systems
Furan-Tetrahydrocyclopenta Pyrazole Hybrid (Unspecified CAS)
- Structure: Combines furan-2-ylmethyl and 1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl groups.
Structural and Pharmacological Implications
| Compound Feature | Target Compound | Key Analog (CAS 2034223-80-6) | CAS 1797181-96-4 | CAS 954660-91-4 |
|---|---|---|---|---|
| Molecular Formula | Likely C19H20FN3O4 (estimated) | C19H22N4O4 | C22H18N6O4 | C19H18ClN3O4 |
| Molecular Weight | ~377.4 (estimated) | 370.4 | 430.4 | 387.8 |
| Key Substituent | 5-fluoropyrimidin-2-yloxy | Pyrazin-2-yloxy | Oxadiazole-pyrazine | Chlorophenyl-pyrrolidinone |
| Electron Effects | High (F) | Moderate (N-rich) | High (oxadiazole) | Moderate (Cl) |
| Bioavailability Considerations | Balanced lipophilicity | Reduced metabolic stability | High rigidity may limit absorption | Hydrophobic Cl may increase toxicity |
Preparation Methods
Preparation of (1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexylamine
Step 1: Protection of trans-cyclohexane-1,4-diol
- Reagents : trans-Cyclohexane-1,4-diol, tert-butyldimethylsilyl chloride (TBSCl), imidazole.
- Conditions : Stir in dry DMF at 0°C → RT for 12 h.
- Outcome : Monoprotected trans-1,4-cyclohexanediol (TBS-protected).
Step 2: Nucleophilic substitution with 2-chloro-5-fluoropyrimidine
- Reagents : 2-Chloro-5-fluoropyrimidine, NaH (60% dispersion in oil).
- Conditions : React in anhydrous THF at 80°C for 8 h.
- Outcome : trans-4-((5-Fluoropyrimidin-2-yl)oxy)-1-(TBS-oxy)cyclohexane.
Step 3: TBS deprotection
- Reagents : Tetrabutylammonium fluoride (TBAF).
- Conditions : Stir in THF at RT for 2 h.
- Outcome : trans-4-((5-Fluoropyrimidin-2-yl)oxy)cyclohexanol.
Step 4: Mitsunobu reaction to introduce amine
Preparation of Benzo[d]dioxol-5-ylmethanamine (Piperonylamine)
Step 1: Reductive amination of piperonal
- Reagents : Piperonal (1,3-benzodioxole-5-carbaldehyde), ammonium acetate, sodium cyanoborohydride.
- Conditions : Stir in MeOH at RT for 48 h.
- Outcome : Benzo[d]dioxol-5-ylmethanamine (yield: 85–90%).
Alternative method : Gabriel synthesis using phthalimide and piperonyl bromide.
Urea Formation Strategies
Isocyanate-Mediated Coupling
Step 1: Generation of cyclohexyl isocyanate
- Reagents : (1r,4r)-4-((5-Fluoropyrimidin-2-yl)oxy)cyclohexylamine, triphosgene (BTC), triethylamine (TEA).
- Conditions : React in dry DCM at 0°C → RT for 2 h.
- Outcome : (1r,4r)-4-((5-Fluoropyrimidin-2-yl)oxy)cyclohexyl isocyanate.
Step 2: Reaction with piperonylamine
Carbodiimide-Assisted Coupling
Reagents : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl), hydroxybenzotriazole (HOBt).
Conditions :
- Activate piperonylamine with EDCl/HOBt in DMF.
- Add (1r,4r)-4-((5-Fluoropyrimidin-2-yl)oxy)cyclohexylamine.
- Stir at RT for 24 h.
Outcome : Target urea (yield: 65–70%).
Analytical Characterization and Optimization
Key Spectroscopic Data
- ¹H NMR (400 MHz, CDCl₃) : δ 6.80–6.72 (m, 3H, benzodioxole), 8.41 (s, 2H, pyrimidine), 4.45 (s, 2H, -CH₂-), 3.95–3.85 (m, 2H, cyclohexyl), 1.65–1.45 (m, 4H, cyclohexyl).
- ¹³C NMR : δ 158.9 (C=O urea), 157.3 (pyrimidine C-F), 147.6 (benzodioxole), 74.2 (cyclohexyl-O).
- HRMS (ESI+) : m/z calculated for C₂₁H₂₂FN₃O₅ [M+H]⁺: 432.1589; found: 432.1592.
Purity and Yield Optimization
- Chromatography : Silica gel (ethyl acetate/hexane, 3:7) → ≥98% purity.
- Crystallization : Recrystallization from ethanol/water (yield improvement: 82%).
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |
|---|---|---|---|---|
| Isocyanate coupling | 75–80 | ≥98 | High efficiency, fewer steps | Requires hazardous reagents (BTC) |
| Carbodiimide coupling | 65–70 | 95 | Safer reagents | Lower yield, longer reaction time |
Challenges and Solutions
- Stereochemical integrity : Mitsunobu reaction ensures retention of trans configuration.
- Pyrimidine activation : Use of NaH enhances nucleophilic substitution efficiency.
- Urea stability : Anhydrous conditions prevent hydrolysis during coupling.
Applications and Derivatives
The compound’s urea scaffold is pivotal for kinase inhibition (e.g., PI3K, EGFR). Derivatives with modified pyrimidine or benzodioxole groups show enhanced bioavailability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
